N-(2,6-dimethylphenyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide

Description

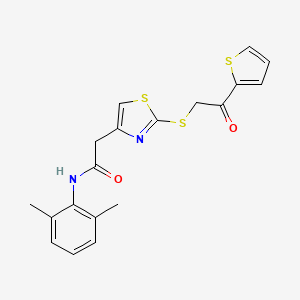

N-(2,6-Dimethylphenyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide is a structurally complex acetamide derivative characterized by:

- A 2,6-dimethylphenyl group attached to the acetamide nitrogen.

- A thiazol-4-yl ring connected via a methylene bridge.

- A thioether linkage (-S-) between the thiazol ring and a 2-oxo-2-(thiophen-2-yl)ethyl moiety.

Its structural complexity highlights the importance of comparing it with similar acetamide derivatives to understand substituent effects on properties and reactivity.

Properties

IUPAC Name |

N-(2,6-dimethylphenyl)-2-[2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2S3/c1-12-5-3-6-13(2)18(12)21-17(23)9-14-10-25-19(20-14)26-11-15(22)16-7-4-8-24-16/h3-8,10H,9,11H2,1-2H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSARWGMZGIFODV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and α-haloketone under acidic conditions.

Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Friedel-Crafts acylation reaction using thiophene and an acyl chloride.

Attachment of the Acetamide Group: The acetamide group can be attached through an amidation reaction involving an amine and an acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert ketone groups to alcohols.

Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

N-(2,6-dimethylphenyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide has several scientific research applications:

Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

Materials Science: Utilized in the development of organic semiconductors and conductive polymers.

Organic Synthesis: Acts as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s thiazole and thiophene rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues with Varying Aryl/Substituent Groups

2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ()

- Key structural differences :

- Dichlorophenyl vs. 2,6-dimethylphenyl group.

- Direct thiazol-2-yl substitution vs. thiazol-4-yl linked via thioether and thiophene.

- Physicochemical properties :

2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide ()

- Key structural differences: Diethylamino group replaces the thiazol-thio-thiophene moiety.

- Physicochemical properties :

N-(2,6-Dimethylphenyl)-2-(2-hydroxyphenyl)-2-oxoacetamide ()

- Key structural differences :

- 2-Hydroxyphenyl-2-oxoacetamide replaces the thiazol-thio-thiophene system.

Agrochemical Acetamide Derivatives ()

Compounds like alachlor and pretilachlor share the acetamide core but differ in substituents:

- Alachlor : 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide.

- Pretilachlor : 2-Chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide.

- Key differences from target compound :

Substituent Effects on Properties

Biological Activity

N-(2,6-dimethylphenyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed examination of its biological activity, synthesis, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a unique structure combining a dimethylphenyl group , a thiophene ring , and a thiazole moiety . The chemical formula is represented as . The presence of these functional groups suggests potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C18H22N2O3S |

| Molecular Weight | 342.44 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not determined |

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing thiophene and thiazole rings have shown efficacy against various bacterial strains, suggesting that this compound may also possess similar properties .

Anticancer Activity

Research into the anticancer potential of thiazole derivatives has revealed promising results. For example, some thiazole-based compounds demonstrated IC50 values in the low micromolar range against human cancer cell lines . The specific mechanisms often involve the inhibition of key enzymes involved in cancer cell proliferation.

The biological activity of this compound may be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes such as kinases or polymerases, which are crucial for cell division and survival.

- Receptor Modulation : It could act as a modulator for certain receptors involved in inflammatory responses or cancer progression.

- Oxidative Stress Response : The presence of the thiophene ring suggests potential antioxidant properties, which could mitigate oxidative stress in cells .

Study 1: Antiviral Activity

A study published in Molecules highlighted the antiviral properties of thiazole derivatives against Hepatitis C virus (HCV). Compounds with similar structures to this compound showed IC50 values below 50 μM against HCV NS5B polymerase . This indicates that modifications to the compound could enhance its antiviral efficacy.

Study 2: Anticancer Efficacy

Another investigation focused on the anticancer effects of thiazole derivatives in human colon cancer (HCT 116) cell lines. Compounds with structural similarities demonstrated significant cytotoxicity with IC50 values ranging from 4 to 18 μM, indicating that this compound may also exhibit potent anticancer properties .

Q & A

Q. What are the recommended synthetic routes for N-(2,6-dimethylphenyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide?

The synthesis involves multi-step reactions, typically starting with the formation of the thiazole core and subsequent functionalization. Key steps include:

- Thioether bond formation : Reacting 2-mercaptothiazole derivatives with α-oxo-thiophenylethyl halides under basic conditions (e.g., triethylamine in dichloromethane) .

- Amide coupling : Using carbodiimide reagents (e.g., EDC/HCl) to conjugate the thiazole-thioether intermediate with 2,6-dimethylphenylacetic acid .

- Purification : Crystallization from methanol/acetone mixtures (1:1) yields high-purity product .

Table 1 : Example synthesis workflow

| Step | Reagents/Conditions | Purpose | Yield |

|---|---|---|---|

| 1 | 2-mercaptothiazole, α-oxo-thiophenylethyl bromide, Et₃N, DCM | Thioether formation | ~75% |

| 2 | EDC/HCl, 2,6-dimethylphenylacetic acid, DCM | Amide coupling | ~80% |

| 3 | Methanol/acetone (1:1) recrystallization | Purification | >95% purity |

Q. How is the compound structurally characterized in academic research?

Structural validation employs:

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity. For example, thiophen-2-yl protons appear as distinct doublets (~δ 7.2–7.5 ppm) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, revealing dihedral angles (e.g., ~79.7° between thiazole and aromatic rings) and hydrogen-bonding networks (R₂²(8) motifs) .

- Mass spectrometry : HRMS validates molecular weight (e.g., [M+H]⁺ at m/z 431.08) .

Q. What preliminary biological activities are reported for this compound?

While direct data is limited, structural analogs exhibit:

- Enzyme inhibition : Thiazole derivatives target kinases or proteases via H-bonding with active-site residues .

- Antimicrobial activity : Thiophene and thiazole moieties disrupt microbial membranes, with MIC values ranging 8–32 µg/mL .

- Cytotoxicity : IC₅₀ values of 10–50 µM in cancer cell lines (e.g., MCF-7) via apoptosis induction .

Advanced Research Questions

Q. How can contradictory biological assay results be resolved for this compound?

Contradictions may arise from:

- Assay variability : Standardize protocols (e.g., ATP levels in kinase assays) and use orthogonal methods (e.g., SPR vs. fluorescence polarization) .

- Solubility issues : Optimize DMSO concentrations (<1%) or use surfactants (e.g., Tween-80) to prevent aggregation .

- Metabolic instability : Perform liver microsome studies to identify labile groups (e.g., thioether bonds) .

Table 2 : Troubleshooting biological assays

| Issue | Solution | Reference |

|---|---|---|

| Low activity in cell-based assays | Check membrane permeability (logP >3.5) | |

| High background noise | Use competitive ELISA with blocking agents (BSA) |

Q. What computational methods support mechanistic studies of this compound?

- Docking simulations : AutoDock Vina predicts binding poses in enzyme pockets (e.g., EGFR kinase) with RMSD <2.0 Å .

- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .

- QSAR modeling : Relate substituent electronegativity (e.g., Hammett σ values) to bioactivity .

Q. How is crystallographic data analyzed to resolve structural ambiguities?

Q. What strategies optimize the compound’s stability under physiological conditions?

- pH stability : Test buffers (pH 2–9) with HPLC monitoring; thioether bonds degrade at pH <2 .

- Thermal stability : TGA/DSC reveals decomposition points (>200°C for crystalline form) .

- Light sensitivity : Store in amber vials; UV-Vis spectra track photooxidation of thiophene rings .

Q. How are structure-activity relationships (SAR) explored for derivatives?

- Core modifications : Replace thiophene with furan or pyridine to alter H-bond donor capacity .

- Substituent effects : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-thiazole position to enhance potency .

- Bioisosteres : Substitute acetamide with sulfonamide to improve metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.